Cas no 874880-24-7 (4-Amino-8-trifluoromethoxyquinoline)
4-Amino-8-trifluoromethoxyquinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-(trifluoromethoxy)quinolin-4-amine
- 4-Amino-8-trifluoromethoxyquinoline
- SB69278
- CS-0457678
- TXQDWAKYWHIPPR-UHFFFAOYSA-N
- MFCD08059368
- 4-Amino-8-(trifluoromethoxy)quinoline
- 874880-24-7
- ZJB88024
- DTXSID30670912
- 4-Amino-8-trifluoromethoxyquinoline, AldrichCPR
- DTXCID30621661
-
- MDL: MFCD08059368
- Inchi: 1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-5H,(H2,14,15)
- InChI Key: TXQDWAKYWHIPPR-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC2=C(C=CN=C21)N)(F)F
Computed Properties
- Exact Mass: 228.05100
- Monoisotopic Mass: 228.05104734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 48.1Ų
Experimental Properties
- PSA: 48.14000
- LogP: 3.29680
4-Amino-8-trifluoromethoxyquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-36
- Safety Instruction: 26-45
-
Hazardous Material Identification:
4-Amino-8-trifluoromethoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000305-1G |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 1g |
¥5578.63 | 2023-11-10 | ||
| TRC | A876355-50mg |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A876355-100mg |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A876355-500mg |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Apollo Scientific | PC404579-1g |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 1g |
£338.00 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528345-1g |
8-(Trifluoromethoxy)quinolin-4-amine |
874880-24-7 | 98% | 1g |
¥4041.00 | 2024-04-27 | |
| Ambeed | A322766-1g |
8-(Trifluoromethoxy)quinolin-4-amine |
874880-24-7 | 95+% | 1g |
$393.0 | 2024-04-16 | |
| abcr | AB292718-250 mg |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 250MG |
€200.00 | 2022-06-11 | ||
| abcr | AB292718-1 g |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 1g |
€460.70 | 2022-06-11 | ||
| abcr | AB292718-5 g |
4-Amino-8-trifluoromethoxyquinoline |
874880-24-7 | 5g |
€1,306.00 | 2022-06-11 |
4-Amino-8-trifluoromethoxyquinoline Suppliers
4-Amino-8-trifluoromethoxyquinoline Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-Amino-8-trifluoromethoxyquinoline
Professional Introduction to 4-Amino-8-trifluoromethoxyquinoline (CAS No. 874880-24-7)
4-Amino-8-trifluoromethoxyquinoline, identified by its Chemical Abstracts Service (CAS) number 874880-24-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4-amino-8-trifluoromethoxyquinoline, particularly the presence of both amino and trifluoromethoxy functional groups, contribute to its unique chemical properties and potential therapeutic applications.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs, such as chloroquine and mefloquine, being derived from this core structure. The introduction of fluorine atoms into the quinoline ring, as seen in 4-amino-8-trifluoromethoxyquinoline, is a common strategy to enhance the metabolic stability, binding affinity, and overall pharmacological activity of the molecule. The trifluoromethoxy group, in particular, is known to improve lipophilicity and binding interactions with biological targets, making it a valuable moiety in drug design.
Recent advancements in computational chemistry and high-throughput screening have facilitated the discovery of novel quinoline derivatives with enhanced biological properties. 4-Amino-8-trifluoromethoxyquinoline has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Its reactivity allows for further functionalization, enabling the development of molecules with tailored biological activities. This flexibility makes it a promising candidate for further exploration in medicinal chemistry.
One of the most compelling areas of research involving 4-amino-8-trifluoromethoxyquinoline is its investigation as a precursor in the synthesis of anticancer agents. Quinoline derivatives have shown promise in targeting various stages of cancer cell proliferation and survival. The amino group in 4-amino-8-trifluoromethoxyquinoline provides a site for covalent bonding with other pharmacophores, facilitating the design of molecules that can selectively inhibit key enzymes or receptors involved in cancer progression. Additionally, the trifluoromethoxy group can modulate the electronic properties of the quinoline ring, influencing its interactions with biological targets.
In vitro studies have demonstrated that derivatives of 4-amino-8-trifluoromethoxyquinoline exhibit inhibitory effects on enzymes such as tyrosine kinases, which are overexpressed in many cancer types. These kinases play critical roles in signal transduction pathways that drive tumor growth and metastasis. By targeting these enzymes, compounds derived from 4-amino-8-trifluoromethoxyquinoline may offer a novel therapeutic approach to cancer treatment. Furthermore, the structural similarity to known anticancer agents suggests that 4-amino-8-trifluoromethoxyquinoline could serve as a valuable scaffold for developing next-generation oncology drugs.
Another area where 4-amino-8-trifluoromethoxyquinoline shows promise is in the treatment of infectious diseases. Quinolines have historically been used to combat malaria and bacterial infections due to their ability to interfere with essential microbial processes. The unique substitution pattern in 4-amino-8-trifluoromethoxyquinoline may enhance its efficacy against resistant strains of pathogens by improving binding affinity or altering metabolic pathways critical for microbial survival. Research is ongoing to explore its potential as an antimalarial or antibacterial agent, leveraging its structural features to overcome existing limitations associated with traditional quinoline-based therapies.
The synthesis of 4-amino-8-trifluoromethoxyquinoline involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of a quinoline core followed by selective functionalization at the 4-position with an amino group and at the 8-position with a trifluoromethoxy group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further research and development.
In conclusion, 4-amino-8-trifluoromethoxyquinoline (CAS No. 874880-24-7) represents a significant compound in pharmaceutical research due to its versatile structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis, particularly for anticancer and antimicrobial agents, underscores its importance in medicinal chemistry. As research continues to uncover new biological activities and synthetic possibilities for this compound, it is likely to remain a key player in the development of innovative treatments for various diseases.
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